1-Cyclohexylidene-3,3-dimethylbutan-2-one
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Overview
Description
1-Cyclohexylidene-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a cyclohexylidene group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylidene-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with 3,3-dimethylbutan-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylidene-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1-Cyclohexylidene-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexylidene-3,3-dimethylbutan-2-one depends on its chemical structure and the specific reactions it undergoes. The ketone group can act as an electrophile, facilitating nucleophilic attack in various reactions. The cyclohexylidene group may influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group, used in similar chemical reactions.
3,3-Dimethylbutan-2-one: A ketone with a similar butan-2-one backbone but without the cyclohexylidene group.
Uniqueness: 1-Cyclohexylidene-3,3-dimethylbutan-2-one is unique due to the presence of both the cyclohexylidene and 3,3-dimethylbutan-2-one moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
775-10-0 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclohexylidene-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H20O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
InChI Key |
XSSJZPFUBJOIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=C1CCCCC1 |
Origin of Product |
United States |
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